(E)-3-Cyclohexyl-2-propen-1-ol
CAS No.: 114096-03-6
Cat. No.: VC20900198
Molecular Formula: C9H16O
Molecular Weight: 140.22 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 114096-03-6 |
---|---|
Molecular Formula | C9H16O |
Molecular Weight | 140.22 g/mol |
IUPAC Name | (E)-3-cyclohexylprop-2-en-1-ol |
Standard InChI | InChI=1S/C9H16O/c10-8-4-7-9-5-2-1-3-6-9/h4,7,9-10H,1-3,5-6,8H2/b7-4+ |
Standard InChI Key | VKSIYNNFGTVYJU-QPJJXVBHSA-N |
Isomeric SMILES | C1CCC(CC1)/C=C/CO |
SMILES | C1CCC(CC1)C=CCO |
Canonical SMILES | C1CCC(CC1)C=CCO |
Introduction
Chemical Identity and Structural Characteristics
Basic Identification
(E)-3-Cyclohexyl-2-propen-1-ol, with the CAS number 114096-03-6, is classified as an alkenol compound. It has a molecular formula of C9H16O and a molecular weight of 140.22 g/mol. The IUPAC name for this compound is (E)-3-cyclohexylprop-2-en-1-ol, which reflects its structural configuration featuring a hydroxyl group and cyclohexyl substituent positioned on opposite sides of the carbon-carbon double bond.
Structural Features
The molecular structure consists of a cyclohexyl ring connected to a propenol chain with a trans configuration across the double bond. This configuration is critical to the compound's chemical behavior and is denoted by the (E)- prefix in its name. The structure can be represented through various chemical notations as shown in Table 1.
Table 1: Structural Identifiers for (E)-3-Cyclohexyl-2-propen-1-ol
Identifier Type | Value |
---|---|
Standard InChI | InChI=1S/C9H16O/c10-8-4-7-9-5-2-1-3-6-9/h4,7,9-10H,1-3,5-6,8H2/b7-4+ |
Standard InChIKey | VKSIYNNFGTVYJU-QPJJXVBHSA-N |
Isomeric SMILES | C1CCC(CC1)/C=C/CO |
Canonical SMILES | C1CCC(CC1)C=CCO |
PubChem Compound ID | 10396924 |
The presence of both the hydroxyl functional group and the carbon-carbon double bond provides multiple reactive sites that contribute to the compound's chemical versatility.
Physical and Chemical Properties
Physical Characteristics
While detailed physical data is limited in the available literature, (E)-3-Cyclohexyl-2-propen-1-ol likely exists as a colorless to pale yellow liquid at room temperature, consistent with similar alkenols. The compound's allylic alcohol nature would contribute to specific solubility profiles, likely being partially soluble in water and highly soluble in common organic solvents.
Chemical Reactivity
The chemical structure of (E)-3-Cyclohexyl-2-propen-1-ol features two primary reactive sites:
-
The hydroxyl group, which can participate in typical alcohol reactions including oxidation, esterification, and etherification
-
The carbon-carbon double bond, which can undergo addition reactions, epoxidation, and hydrogenation
This dual functionality makes the compound particularly valuable in synthetic organic chemistry as it provides multiple handles for selective transformations.
Synthesis Methods
Reported Yields
Reference Yield | Potential Synthetic Approach |
---|---|
75.0% | Not specifically detailed in available sources |
66.0% | Not specifically detailed in available sources |
60.0% | Not specifically detailed in available sources |
Applications and Research Significance
Role in Organic Synthesis
(E)-3-Cyclohexyl-2-propen-1-ol serves as a valuable intermediate in organic synthesis due to its bifunctional nature. The presence of both an allylic alcohol moiety and a cyclohexyl group enables various transformations leading to more complex molecules. The stereochemical configuration (E) provides additional synthetic value when stereoselectivity is required in subsequent reactions.
The compound could potentially serve as a precursor in the synthesis of:
-
Cyclic ethers through intramolecular reactions
-
Chiral auxiliaries for asymmetric synthesis
-
More complex natural product analogues
Exposure Route | Recommended Action |
---|---|
Inhalation | Move victim to fresh air; provide oxygen if breathing is difficult |
Skin Contact | Remove contaminated clothing; wash skin thoroughly |
Eye Contact | Rinse eyes with pure water |
Ingestion | Do not induce vomiting; seek immediate medical attention |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume